molecular formula C15H14N4O B2495194 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 899989-67-4

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B2495194
CAS No.: 899989-67-4
M. Wt: 266.304
InChI Key: PGXZHJFHKTYAGG-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a urea-based compound featuring an indole moiety linked via a urea bridge to a pyridin-3-ylmethyl group. The indole scaffold is prevalent in bioactive molecules due to its ability to engage in hydrophobic and π-π interactions, while the pyridinylmethyl group may contribute to hydrogen bonding and solubility.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(18-9-11-4-3-7-16-8-11)19-14-10-17-13-6-2-1-5-12(13)14/h1-8,10,17H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXZHJFHKTYAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of an indole derivative with a pyridine derivative under specific conditions. One common method involves the use of isocyanates or carbamoyl chlorides as intermediates. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes through π-π stacking and hydrogen bonding. The pyridine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural analogs, highlighting substituents, molecular formulas, melting points, and synthesis yields:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key References
Target Compound Indol-3-yl, pyridin-3-ylmethyl C₁₄H₁₃N₄O 265.29 Not reported Not reported N/A
Compound 29 (1-(4-(Piperazin-1-ylsulfonyl)phenyl)-3-(pyridin-3-ylmethyl)urea) 4-(Piperazin-1-ylsulfonyl)phenyl, pyridin-3-ylmethyl C₁₇H₂₀N₄O₃S 384.43 102–103 74
Vacor (1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea) 4-Nitrophenyl, pyridin-3-ylmethyl C₁₃H₁₂N₄O₃ 284.26 Not reported Not reported
1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea 4-Ethylphenyl, indol-3-yl C₁₇H₁₇N₃O 279.34 Not reported Not reported
1-(1-Methyl-1H-indol-5-yl)-3-(pyridin-3-yl)urea 1-Methylindol-5-yl, pyridin-3-yl C₁₅H₁₄N₄O 266.30 Not reported Not reported
Compound DDY01 Complex fluorobenzoyl-phthalazinone substituent C₃₁H₂₇FN₆O₃S 606.65 189–190 83
Key Observations:
  • Molecular Weight: Bulky substituents (e.g., piperazinylsulfonyl in Compound 29 or the fluorobenzoyl-phthalazinone group in DDY01) significantly increase molecular weight, which may impact solubility and bioavailability.
  • Melting Points : Higher melting points correlate with structural complexity and polarity (e.g., DDY01 at 189–190°C vs. Compound 29 at 102–103°C). The target compound’s indolyl group likely confers moderate lipophilicity, suggesting a melting point between 100–150°C, though experimental validation is needed.
  • Synthetic Yields : Yields for urea derivatives vary widely (50–85%), with optimized procedures (e.g., Compound 30 at 85% yield) highlighting the importance of intermediate stability and reaction conditions .
NAD Metabolism and SARM1 Targeting
  • Vacor () : Exhibits SARM1-mediated base exchange activity, likely due to its 4-nitrophenyl group, which is electron-withdrawing and may enhance interaction with catalytic sites. The target compound’s indolyl group, being electron-rich, could alter binding kinetics or substrate specificity .
  • Compound 29 () : Part of a series designed to inhibit NAD-metabolizing enzymes. The piperazinylsulfonyl group may improve solubility and enzyme affinity compared to simpler aryl substituents .
Anticancer and Antimicrobial Potential
  • Compound DDY01 () : Its high molecular weight and fluorinated substituents suggest possible use in targeting bacterial biofilms or resistant pathogens, though specific data are unavailable .

Structure-Activity Relationships (SAR)

  • Indole vs. Phenyl Substituents : Indole-containing analogs (e.g., target compound, –10) may exhibit enhanced membrane permeability due to indole’s hydrophobicity, whereas phenyl derivatives (e.g., vacor) prioritize electronic effects.
  • Pyridinylmethyl vs.

Biological Activity

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound notable for its unique structural features, which include an indole moiety and a pyridine side chain linked through a urea group. This compound belongs to a class of indole derivatives that have been extensively studied for their diverse biological activities, particularly in medicinal chemistry.

The biological activity of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The indole structure allows for π-π stacking and hydrogen bonding with proteins, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding, modulating enzymatic and receptor activities .

Biological Activities

Research has demonstrated that 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea exhibits a range of biological activities:

  • Anticancer Activity :
    • Several studies have indicated that the compound may inhibit specific kinases involved in cancer progression. For instance, it has been identified as a weak inhibitor of Flt-3 kinase, which is relevant in certain leukemias.
    • The compound's potential to induce apoptosis in cancer cell lines has been explored, suggesting its utility in cancer therapy.
  • Anti-inflammatory Effects :
    • Indole derivatives are known for their anti-inflammatory properties. Compounds similar to 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea have shown significant anti-inflammatory activity in various assays .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerWeak Flt-3 kinase inhibitor; potential for inducing apoptosis in cancer cells
Anti-inflammatorySignificant anti-inflammatory activity demonstrated in related compounds
Kinase InhibitionInhibitory effects on specific kinases involved in cellular processes

Case Study: Anticancer Potential

A study conducted on various indole derivatives, including 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea, revealed that modifications to the indole and pyridine components could enhance potency against cancer cell lines. The findings indicated that specific substitutions could lead to improved selectivity and efficacy against target kinases.

Synthesis and Structural Modifications

The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves multi-step organic reactions that allow for structural modifications. These modifications can enhance the biological activity of the compound by altering its interaction profile with biological targets. The versatility of the indole-pyridine scaffold provides a platform for developing new therapeutic agents .

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